molecular formula C25H30N4O4S B12126241 Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate

Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate

Cat. No.: B12126241
M. Wt: 482.6 g/mol
InChI Key: YJJQQZBZLZBIOR-UHFFFAOYSA-N
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Description

Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate is a complex organic compound that features a quinoxaline core, a piperidine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the thiophene moiety and the piperidine ring. Common reagents used in these reactions include ethyl chloroformate, dimethylthiophene, and piperidine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the functions of various biomolecules.

    Industry: The compound can be used in the development of new materials with unique electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-piperidinecarboxylate: A related compound with a simpler structure, used in various synthetic applications.

    Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate: Another piperidine derivative with different functional groups, used in medicinal chemistry.

Uniqueness

Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate is unique due to its combination of a quinoxaline core, thiophene moiety, and piperidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C25H30N4O4S

Molecular Weight

482.6 g/mol

IUPAC Name

ethyl 1-[3-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]quinoxalin-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C25H30N4O4S/c1-5-32-24(30)17-11-13-29(14-12-17)22-21(26-18-9-7-8-10-19(18)27-22)28-23-20(25(31)33-6-2)15(3)16(4)34-23/h7-10,17H,5-6,11-14H2,1-4H3,(H,26,28)

InChI Key

YJJQQZBZLZBIOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N=C2NC4=C(C(=C(S4)C)C)C(=O)OCC

Origin of Product

United States

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